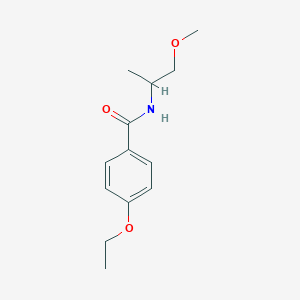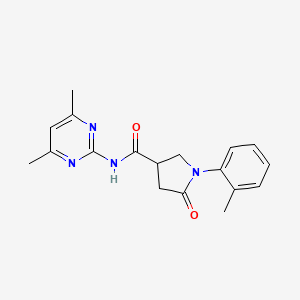![molecular formula C12H13N5O3 B11157783 methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-alaninate](/img/structure/B11157783.png)
methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-alaninate is a synthetic organic compound that features a tetrazole ring, a phenyl group, and an alaninate ester The tetrazole ring is a five-membered ring containing four nitrogen atoms, which imparts unique chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-alaninate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. This reaction is often catalyzed by copper(I) salts under mild conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the tetrazole derivative.
Formation of the Alaninate Ester: The final step involves the esterification of L-alanine with the tetrazole-phenyl intermediate. This can be achieved using standard esterification techniques, such as the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-alaninate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the tetrazole ring can yield amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Oxidation: Tetrazole N-oxides.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-alaninate has several applications in scientific research:
Medicinal Chemistry: It is used in the design of new pharmaceuticals due to its bioisosteric properties, which can mimic carboxylic acids.
Biological Studies: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Material Science: Tetrazole derivatives are explored for their use in energetic materials and as ligands in coordination chemistry.
Chemical Biology: It is used in the development of probes and sensors for detecting biological molecules.
Mecanismo De Acción
The mechanism of action of methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-alaninate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and electrostatic interactions with biological macromolecules, enhancing its binding affinity. The phenyl group provides hydrophobic interactions, while the alaninate ester can participate in ester hydrolysis, releasing active metabolites. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-valinate: Similar structure but with a valine ester instead of alanine.
Methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-leucinate: Similar structure but with a leucine ester.
Methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-isoleucinate: Similar structure but with an isoleucine ester.
Uniqueness
Methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-alaninate is unique due to its specific combination of the tetrazole ring, phenyl group, and alaninate ester. This combination imparts distinct physicochemical properties, such as solubility, stability, and bioactivity, making it a valuable compound for various applications in medicinal and material sciences.
Propiedades
Fórmula molecular |
C12H13N5O3 |
|---|---|
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[3-(tetrazol-1-yl)benzoyl]amino]propanoate |
InChI |
InChI=1S/C12H13N5O3/c1-8(12(19)20-2)14-11(18)9-4-3-5-10(6-9)17-7-13-15-16-17/h3-8H,1-2H3,(H,14,18)/t8-/m0/s1 |
Clave InChI |
BCLVZTHYURQSHR-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](C(=O)OC)NC(=O)C1=CC(=CC=C1)N2C=NN=N2 |
SMILES canónico |
CC(C(=O)OC)NC(=O)C1=CC(=CC=C1)N2C=NN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate](/img/structure/B11157705.png)
![4-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11157706.png)
![7-[(3,4-dichlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11157724.png)
![3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11157729.png)
![7-[(4-tert-butylbenzyl)oxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11157730.png)
![4-butyl-6-chloro-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B11157732.png)
![2-chloro-3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11157744.png)

![3-methyl-N-[3-oxo-3-(pentylamino)propyl]benzamide](/img/structure/B11157749.png)
![6-ethyl-7-hydroxy-8-[(4-methoxyphenyl)(morpholino)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11157755.png)

![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-3-propyl-2H-chromen-2-one](/img/structure/B11157771.png)
![Methyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B11157774.png)

